(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the pyrimidinedione core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and furan groups contributes to its bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets, while the furan ring can form hydrogen bonds with active site residues. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar structure but includes a fluorophenyl group and a pyrazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group but has a thiadiazole ring instead of a furan ring.
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the pyrimidinedione core allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C29H21ClN2O3S |
---|---|
Molecular Weight |
513g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C29H21ClN2O3S/c1-18-8-13-23(16-19(18)2)32-28(34)25(27(33)31(29(32)36)22-6-4-3-5-7-22)17-24-14-15-26(35-24)20-9-11-21(30)12-10-20/h3-17H,1-2H3/b25-17- |
InChI Key |
DCKOUNDOMQOFTK-UQQQWYQISA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N(C2=S)C5=CC=CC=C5)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)N(C2=S)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)N(C2=S)C5=CC=CC=C5)C |
Origin of Product |
United States |
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